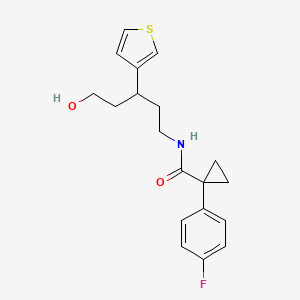

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S/c20-17-3-1-16(2-4-17)19(8-9-19)18(23)21-10-5-14(6-11-22)15-7-12-24-13-15/h1-4,7,12-14,22H,5-6,8-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAIFKUFAOZCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide, with the CAS number 2034243-05-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 347.4 g/mol. The structure includes a cyclopropanecarboxamide core substituted with a fluorophenyl group and a hydroxy-thiophene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034243-05-3 |

| Molecular Formula | C19H22FNO2S |

| Molecular Weight | 347.4 g/mol |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the thiophene ring and the hydroxy group may enhance its binding affinity to various receptors or enzymes, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide-like characteristics may allow the compound to inhibit enzymes by mimicking substrate interactions.

- Receptor Modulation : The fluorophenyl group could facilitate interactions with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

Antinociceptive Effects

Studies have indicated that compounds with similar structural features exhibit antinociceptive (pain-relieving) properties. For instance, derivatives containing thiophene rings have shown promise in reducing pain responses in animal models.

Antimicrobial Activity

Thiophene-containing compounds are known for their antimicrobial properties. The unique structure of this compound suggests it may possess similar effects, although specific studies are needed to confirm this.

Case Studies and Research Findings

- Analgesic Activity Study : A study conducted on related compounds demonstrated significant analgesic effects in rodent models, suggesting that this compound might exhibit similar efficacy due to its structural similarities .

- Antimicrobial Evaluation : Preliminary evaluations indicated that thiophene derivatives can inhibit bacterial growth. Further testing on this specific compound could elucidate its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the thiophene and fluorophenyl groups can significantly alter biological activity, emphasizing the importance of these functional groups in developing effective therapeutics .

Scientific Research Applications

Pharmacological Effects

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide exhibits several pharmacological effects:

Antitumor Activity

Preliminary studies indicate that this compound demonstrates significant cytotoxicity against various cancer cell lines. In vitro assays have shown that it induces apoptosis, characterized by chromatin condensation and phosphatidylserine externalization. For example, studies on human cancer cell lines such as HCT116 and NCI-H460 revealed a dose-dependent decrease in cell viability with IC50 values in the low micromolar range.

Neuroprotective Effects

Research suggests potential neuroprotective properties, as the compound appears to modulate pathways involved in oxidative stress. This could offer therapeutic benefits for neurodegenerative diseases, although further studies are necessary to elucidate these effects.

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects in preclinical models, reducing markers of inflammation such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the cyclopropane and aromatic groups significantly impact biological activity:

- Substitutions on the Phenyl Ring : Fluorination enhances potency.

- Hydroxyl Group at the Ethyl Chain : Critical for maintaining activity through hydrogen bonding interactions with biological targets.

In Vitro Studies

In vitro studies conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent. The mechanism of action appears to involve the activation of caspase pathways, leading to apoptosis.

In Vivo Studies

Animal model studies have shown that administration of the compound results in significant tumor growth inhibition without notable toxicity. The pharmacokinetic profile indicates favorable absorption rates, with peak plasma concentrations achieved shortly after administration.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Neuroprotective | Modulates oxidative stress | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |

Case Studies

Several case studies highlight the compound's biological activities:

- Antitumor Activity Study : A study on HCT116 cells showed significant cytotoxicity with an IC50 value of approximately 2 µM.

- Neuroprotective Research : Investigations into oxidative stress modulation indicated potential benefits for neurodegenerative conditions.

- Anti-inflammatory Testing : Preclinical models demonstrated reduced inflammatory markers following treatment with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituent effects, synthetic strategies, and analytical characterization.

Structural Features

Key Observations:

- Core Scaffolds: The target and compounds from and share the cyclopropanecarboxamide core, while employs a pyrazolecarboxamide.

- Fluorinated Aromatics : The 4-fluorophenyl group (target and ) and difluorobenzo-dioxole () highlight the prevalence of fluorination for optimizing pharmacokinetics (e.g., metabolic stability, membrane permeability).

- Heterocyclic Substituents : Thiophene (target) and pyrazole () introduce distinct electronic and steric profiles. Thiophene’s sulfur atom may engage in hydrophobic or van der Waals interactions, whereas pyrazole’s nitrogen atoms could participate in hydrogen bonding .

Analytical Characterization

Pharmacological Considerations

For example:

- 3,5-AB-CHMFUPPYCA : A synthetic cannabinoid analog with a pyrazole core, indicating possible cannabinoid receptor modulation.

- Cyclopropanecarboxamides : Patent applications often target kinases or GPCRs, leveraging the cyclopropane’s rigidity for selective binding.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Formation of the thiophenyl-pentyl chain : Start with bromination of thiophene to yield 3-bromothiophene, followed by Grignard reactions (e.g., with pentyl magnesium bromide) to introduce the alkyl chain. Hydroxylation using oxidizing agents like potassium permanganate generates the 5-hydroxy-3-(thiophen-3-yl)pentyl intermediate .

Cyclopropanecarboxamide core synthesis : React 4-fluorophenylcyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with the amine derivative of the thiophenyl-pentyl chain. Purification via column chromatography (e.g., silica gel with gradient elution) is critical to isolate the target compound .

Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for acylation) and solvent systems (e.g., dichloromethane for amide coupling) to improve yields (typically 30–45%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the cyclopropane ring (δ ~1.5–2.5 ppm for cyclopropane protons), fluorophenyl group (δ ~7.0–7.5 ppm), and hydroxy-pentyl-thiophene moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for CHFNOS: 376.14 g/mol) .

- X-ray Crystallography : If single crystals are obtained, use SHELX programs for structure refinement to resolve bond angles and stereochemistry .

Q. What pharmacological assays are suitable for evaluating its biological activity?

Methodological Answer:

- Antioxidant Activity : Measure free radical scavenging using DPPH or ABTS assays, comparing IC values to controls like ascorbic acid .

- Anti-inflammatory Testing : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to quantify inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 receptor binding) to assess selectivity, given structural similarities to dopamine-targeting compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with modified fluorophenyl groups (e.g., chloro, trifluoromethyl) or thiophene rings (e.g., 2-thiophene vs. 3-thiophene). Compare binding affinities in receptor assays .

- Hydroxy Group Modifications : Replace the hydroxy group with methoxy or acetylated derivatives to assess metabolic stability and membrane permeability .

- Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate structural features (e.g., logP, polar surface area) with biological outcomes .

Q. What computational methods can predict its interaction with biological targets like the MDM2-p53 pathway?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the cyclopropane moiety and MDM2’s hydrophobic pocket. Validate with binding free energy calculations (MM/GBSA) .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the compound-MDM2 complex .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr26 or π-π stacking with Phe55) for lead optimization .

Q. How can contradictory data from different studies (e.g., variable bioactivity) be resolved?

Methodological Answer:

- Source Analysis : Compare synthesis protocols (e.g., purity levels, stereochemical outcomes) and assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory effects may vary due to differences in LPS concentrations .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends. For instance, thiophene derivatives consistently show higher antimicrobial activity against Gram-positive bacteria .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical solvent systems for solubility testing) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Prodrug Design : Convert the hydroxy group to a phosphate ester to enhance aqueous solubility and oral bioavailability .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time and reduce renal clearance .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.